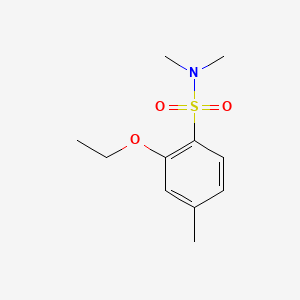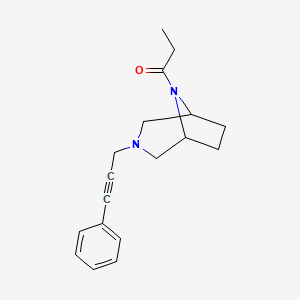
3-Methyl-1-phenylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylbut-1-ene is an organic compound belonging to the class of styrenes, characterized by the presence of an isopropyl group attached to the beta position of the styrene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbut-1-ene typically involves the alkylation of styrene with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where styrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic dehydrogenation of isopropylbenzene (cumene). This process involves the removal of hydrogen atoms from cumene in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of isopropylbenzene.
Substitution: The compound can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Isopropylbenzene alcohols or ketones.
Reduction: Isopropylbenzene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-1-phenylbut-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential role in biological systems as a ligand or substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings due to its reactive double bond and isopropyl group.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylbut-1-ene involves its interaction with molecular targets through its reactive double bond and isopropyl group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Styrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
alpha-Methylstyrene: Contains a methyl group at the alpha position, leading to different reactivity and applications.
beta-Methylstyrene: Similar structure but with a methyl group instead of an isopropyl group, affecting its chemical properties and uses.
Uniqueness: 3-Methyl-1-phenylbut-1-ene is unique due to the presence of the isopropyl group at the beta position, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it distinct from other styrene derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
1608-28-2 |
|---|---|
Molecular Formula |
C32H22N6Na2O7S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










